REACTION_SMILES
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[Cl:5][c:6]1[cH:7][c:8]([S:13](=[O:14])(=[O:15])[Cl:16])[cH:9][cH:10][c:11]1[Cl:12].[ClH:1].[O:2]([CH3:3])[NH2:4].[OH2:17].[cH:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1>>[O:2]([CH3:3])[NH:4][S:13]([c:8]1[cH:7][c:6]([Cl:5])[c:11]([Cl:12])[cH:10][cH:9]1)(=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CONS(=O)(=O)c1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |